(3R,5R)-5-(Tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-5-(Tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO5 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
The preparation methods for (3R,5R)-5-(Tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid are not explicitly detailed in the search results. Generally, the synthesis of chemical compounds involves various synthetic routes and reaction conditions. Industrial production methods often include large-scale synthesis, purification, and quality control processes. For specific preparation methods, consulting scientific literature or patents related to the compound would be beneficial .
Chemical Reactions Analysis
The types of reactions that (3R,5R)-5-(Tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid undergoes, such as oxidation, reduction, and substitution, are not specified in the search results. Common reagents and conditions used in these reactions, as well as the major products formed, would typically be found in detailed chemical reaction studies or experimental data. For precise information, accessing scientific research articles or chemical databases would be necessary.
Scientific Research Applications
The scientific research applications of (3R,5R)-5-(Tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid are not directly mentioned in the search results compounds listed in PubChem are often used in various fields such as chemistry, biology, medicine, and industryFor comprehensive details, reviewing scientific publications and research studies involving this compound would provide more insights .
Mechanism of Action
The mechanism of action for (3R,5R)-5-(Tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid, including its molecular targets and pathways, is not available in the search results. Typically, the mechanism of action involves understanding how the compound interacts with biological systems, its effects on molecular pathways, and its overall impact on cellular functions. Detailed mechanistic studies and biochemical assays would be required to elucidate this information .
Comparison with Similar Compounds
Comparing (3R,5R)-5-(Tert-butoxycarbonylamino)tetrahydropyran-3-carboxylic acid with similar compounds involves analyzing its structural and functional similarities with other chemical entities PubChem provides tools for identifying similar compounds based on 2-D and 3-D structural similaritiesFor a detailed comparison, accessing PubChem’s similarity search features and reviewing related chemical data would be essential .
Properties
IUPAC Name |
(3R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-4-7(9(13)14)5-16-6-8/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXNWTSXNXSGIT-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(COC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](COC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.